molecular formula C2Br3NO B1628058 Tribromomethyl isocyanate CAS No. 81428-21-9

Tribromomethyl isocyanate

Cat. No.: B1628058
CAS No.: 81428-21-9
M. Wt: 293.74 g/mol
InChI Key: WZQAICIGTVNLNH-UHFFFAOYSA-N
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Description

Tribromomethyl isocyanate (CBr₃NCO) is a halogenated isocyanate compound characterized by a bromine-rich methyl group attached to an isocyanate functional group.

Properties

CAS No.

81428-21-9

Molecular Formula

C2Br3NO

Molecular Weight

293.74 g/mol

IUPAC Name

tribromo(isocyanato)methane

InChI

InChI=1S/C2Br3NO/c3-2(4,5)6-1-7

InChI Key

WZQAICIGTVNLNH-UHFFFAOYSA-N

SMILES

C(=NC(Br)(Br)Br)=O

Canonical SMILES

C(=NC(Br)(Br)Br)=O

Origin of Product

United States

Chemical Reactions Analysis

Compound Identification and Availability

  • Tribromomethyl isocyanate (CBr₃NCO) does not appear in any indexed chemical registries (e.g., PubChem, CAS) within the search results. The closest analogs are:

    • Trichloromethyl isocyanate (CCl₃NCO) : Documented with CAS 30121-98-3, used in specialized syntheses.

    • Methyl isocyanate (MIC) : A well-studied compound involved in industrial accidents (e.g., Bhopal disaster).

  • Brominated isocyanates are rare in industrial or academic contexts. Chlorinated derivatives dominate due to cost and stability.

Inferred Reactivity Based on Structural Analogs

While direct data is unavailable, reactivity can be extrapolated from trichloromethyl isocyanate and other halogenated isocyanates:

Hydrolysis

  • Expected Reaction :

    CBr₃NCO+H2OCBr₃NH2+CO2\text{CBr₃NCO} + \text{H}_2\text{O} \rightarrow \text{CBr₃NH}_2 + \text{CO}_2
    • Likely exothermic, with potential for rapid gas evolution (CO₂) .

    • Bromine’s lower electronegativity vs. chlorine may slow hydrolysis compared to CCl₃NCO.

Alcoholysis and Aminolysis

  • Alcohols :

    CBr₃NCO+ROHCBr₃NHCOOR\text{CBr₃NCO} + \text{ROH} \rightarrow \text{CBr₃NHCOOR}
    • Forms brominated urethanes. Reaction rate depends on R-group steric effects .

  • Amines :

    CBr₃NCO+RNH2CBr₃NHCONHR\text{CBr₃NCO} + \text{RNH}_2 \rightarrow \text{CBr₃NHCONHR}
    • Produces substituted ureas. Primary amines react faster than secondary .

Polymerization

  • Catalytic Trimerization :

    3 CBr₃NCOcatalyst(CBr3NCO)33\ \text{CBr₃NCO} \xrightarrow{\text{catalyst}} (\text{CBr}_3\text{NCO})_3
    • Exothermic process, similar to MIC trimerization .

    • Potential catalysts: Tertiary amines or metal salts (e.g., FeCl₃).

Research Gaps and Recommendations

  • Synthetic Routes : this compound may be synthesized via:

    • Bromination of trichloromethyl isocyanate using BBr₃.

    • Phosgene-free methods with triphosgene (CCl₃O)₃ and brominated amines .

  • Analytical Characterization : Prioritize:

    • FTIR : Confirm NCO stretch near ~2270 cm⁻¹.

    • NMR : ¹³C and ¹H shifts for CBr₃ and NCO groups.

Comparison with Similar Compounds

Comparison with Similar Isocyanate Compounds

The following analysis compares Tribromomethyl isocyanate with structurally or functionally related isocyanates, drawing on general isocyanate chemistry and data from analogous compounds.

Hexamethylene Diisocyanate (HDI)

  • Structure : Aliphatic diisocyanate (OCN-(CH₂)₆-NCO) with two reactive isocyanate groups .
  • This compound, being mono-isocyanate, is more suited for small-molecule conjugation.
  • Applications : HDI is pivotal in industrial coatings and adhesives , whereas this compound’s bromine substituents may favor flame-retardant applications or niche syntheses.
  • Safety : HDI requires stringent handling due to respiratory sensitization risks ; this compound’s bromine content likely increases toxicity, necessitating similar precautions.

3-Fluoro-5-methylphenyl Isocyanate

  • Structure : Aromatic isocyanate with fluorine and methyl substituents .
  • Reactivity : Electron-withdrawing fluorine enhances isocyanate electrophilicity, similar to bromine in this compound. However, bromine’s larger atomic size may introduce steric hindrance.
  • Applications : Used in drug discovery for urea/thiourea formation . This compound could serve analogous roles but with altered solubility and binding kinetics due to bromine.

Trimethylsilyl Isocyanate

  • Structure : (CH₃)₃Si-NCO, featuring a silyl group .
  • Reactivity : The silyl group stabilizes the isocyanate, reducing moisture sensitivity compared to this compound, which is likely more reactive and moisture-sensitive.
  • Applications : Trimethylsilyl isocyanate is used in silicon-based polymer synthesis , whereas this compound’s bromine could enable halogen-bonding interactions in material science.

Methyl Isothiocyanate

  • Structure : CH₃NCS, an isothiocyanate (sulfur analog of isocyanates) .
  • Reactivity : Sulfur’s lower electronegativity reduces electrophilicity compared to this compound. Methyl isothiocyanate is more volatile and less stable under acidic conditions .
  • Applications : Primarily a pesticide; this compound’s applications may diverge toward brominated intermediates or specialty chemicals.

Data Table: Comparative Properties of Selected Isocyanates

Compound Structure Reactivity Key Applications Safety Concerns
This compound CBr₃NCO High (Br enhances electrophilicity) Potential flame retardants, specialty synthesis Likely toxic, corrosive
Hexamethylene diisocyanate OCN-(CH₂)₆-NCO High (bifunctional) Polyurethanes, coatings Respiratory sensitizer
3-Fluoro-5-methylphenyl isocyanate C₆H₃F(CH₃)NCO Moderate-high (aromatic + F) Drug discovery Limited data
Trimethylsilyl isocyanate (CH₃)₃Si-NCO Moderate (silyl stabilizes) Silicone polymers Requires medical attention on exposure
Methyl isothiocyanate CH₃NCS Moderate (thiocyanate) Pesticides Reacts violently with acids/oxidizers

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